molecular formula C7H11N3O B2601102 2-(5-Aminopyrazin-2-yl)propan-2-ol CAS No. 1174231-20-9

2-(5-Aminopyrazin-2-yl)propan-2-ol

Cat. No.: B2601102
CAS No.: 1174231-20-9
M. Wt: 153.185
InChI Key: NKLKKQNSAFCHLV-UHFFFAOYSA-N
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Description

2-(5-Aminopyrazin-2-yl)propan-2-ol is a pyrazine derivative characterized by an amino group at the 5-position of the pyrazine ring and a propan-2-ol (isopropyl alcohol) substituent at the 2-position. Pyrazine-based compounds are widely studied for their pharmaceutical and biochemical applications due to their aromatic heterocyclic structure, which enables π-π interactions and hydrogen bonding.

Properties

IUPAC Name

2-(5-aminopyrazin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKKQNSAFCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174231-20-9
Record name 2-(5-aminopyrazin-2-yl)propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyrazin-2-yl)propan-2-ol typically involves the reaction of 5-aminopyrazine with acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinyl ketones, while substitution reactions can produce a variety of substituted pyrazinyl derivatives .

Scientific Research Applications

2-(5-Aminopyrazin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Aminopyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The aminopyrazine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

5-Chloro-N-phenylpyrazine-2-carboxamide
  • Core Structure : Pyrazine ring.
  • Substituents : Chlorine at position 5, carboxamide at position 2.
  • The carboxamide group may enhance hydrogen bonding compared to the propan-2-ol group.
  • Synthesis : Synthesized from 5-hydroxypyrazine-2-carboxylic acid via chlorine substitution and carboxamide formation, with yields ranging from 18% to 89% .
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol
  • Core Structure : Oxolane (tetrahydrofuran) ring.
  • Substituents : Ethenyl and methyl groups at position 5, propan-2-ol at position 2.
  • Key Differences :
    • The oxolane ring lacks aromaticity, reducing opportunities for π-π stacking compared to pyrazine.
    • The ethenyl and methyl groups may enhance hydrophobic interactions, while the propan-2-ol enables covalent binding to Cys-79 in LasR (a quorum-sensing regulator) .
Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate
  • Core Structure : Benzene ring.
  • Substituents: Amino group at position 5, piperazine (with isopropyl) at position 2.
  • Key Differences :
    • The benzene ring provides a planar aromatic system distinct from pyrazine.
    • The piperazine moiety may improve solubility, while the ester group could affect metabolic stability compared to the propan-2-ol group .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Functional Groups Notable Activity Synthesis Yield
2-(5-Aminopyrazin-2-yl)propan-2-ol Pyrazine 5-Amino, 2-propan-2-ol 167.19 (calculated) Amino, Alcohol Hypothesized enzyme modulation Not reported
5-Chloro-N-phenylpyrazine-2-carboxamide Pyrazine 5-Chloro, 2-carboxamide 237.66 (calculated) Chloro, Amide Enzyme inhibition (inferred) 18–89%
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol Oxolane 5-Ethenyl, 5-methyl, 2-propan-2-ol 170.25 (calculated) Ethenyl, Methyl, Alcohol Quorum sensing inhibition Not reported
Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate Benzene 5-Amino, 2-piperazine (isopropyl) 277.36 Amino, Ester, Piperazine Unknown (potential CNS targets) Not reported

Research Findings and Implications

Solubility and Bioavailability: The propan-2-ol group in the target compound likely offers better aqueous solubility than the ester in Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate, which could influence pharmacokinetics .

Mechanistic Insights : The covalent binding of 2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol to LasR suggests that propan-2-ol derivatives may act as irreversible inhibitors, though this mechanism is unlikely in the target compound without reactive groups .

Biological Activity

2-(5-Aminopyrazin-2-yl)propan-2-ol, a compound with the molecular formula C7_7H11_{11}N3_3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrazine ring substituted with an amino group and a propan-2-ol moiety. Its structure can be represented as follows:

  • Molecular Formula : C7_7H11_{11}N3_3O
  • SMILES Notation : CC(C)(C1=CN=C(C=N1)N)O
  • InChIKey : NKLKKQNSAFCHLV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate several biochemical pathways, influencing cellular functions through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It could interact with receptors that mediate cellular signaling pathways.
  • Gene Expression Modulation : Changes in gene expression have been observed, indicating potential effects on cellular proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, particularly against flaviviruses such as Zika and dengue viruses. It acts as an allosteric inhibitor of viral proteases, which are crucial for viral replication .

Table 1: Antiviral Activity Against Flaviviruses

CompoundTarget VirusIC50_{50} (nM)EC50_{50} (nM)
This compoundZika Virus130300 - 600
Other Pyrazine DerivativesDengue VirusVariousVarious

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In cell culture models, the compound demonstrated significant inhibition of viral replication at low concentrations, showcasing its potential as a therapeutic agent against viral infections.
  • Animal Models : In vivo studies have indicated that treatment with this compound can reduce viral load in Zika-infected mice, further supporting its antiviral potential .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological evaluations are necessary to determine the compound's safety profile and possible side effects in long-term use.

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